Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is a chemical compound with a pyrazine ring substituted with an amino group, a bromine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-6-bromopyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by the introduction of the tert-butyl ester group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often involve a solvent such as dichloromethane and a catalyst like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitro-pyrazine derivatives.
Reduction: Formation of amino-pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of compounds with specific properties, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-6-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 5-amino-6-fluoropyrazine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 5-amino-6-iodopyrazine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Tert-butyl 5-amino-6-bromopyrazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as halogen bonding, which may not be as prominent with other halogens.
Properties
IUPAC Name |
tert-butyl 5-amino-6-bromopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)5-4-12-7(11)6(10)13-5/h4H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHPTQZXNMYHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C(=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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